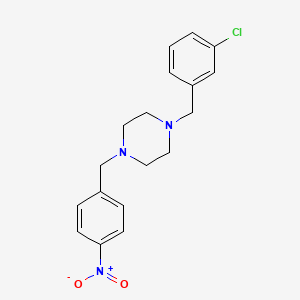

![molecular formula C18H16Cl2N2 B5738470 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, also known as CQ, is a synthetic compound with a chemical structure similar to the antimalarial drug chloroquine. CQ has been extensively studied in the field of scientific research due to its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the inhibition of lysosomal acidification, which is essential for the degradation of cellular components through autophagy. By inhibiting lysosomal acidification, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine prevents the degradation of cellular components, leading to the accumulation of damaged organelles and proteins. This accumulation can trigger cell death through apoptosis or necrosis, depending on the cell type and context.

Biochemical and Physiological Effects

7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects, including inhibition of autophagy, modulation of the immune system, and inhibition of lysosomal acidification. Inhibition of autophagy by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can lead to the accumulation of damaged organelles and proteins, triggering cell death. Modulation of the immune system by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can lead to the inhibition of pro-inflammatory cytokines, reducing inflammation. Inhibition of lysosomal acidification by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can lead to the accumulation of undegraded cellular components, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has several advantages for lab experiments, including its ease of synthesis, low cost, and availability. 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can be easily synthesized on a large scale, making it readily available for lab experiments. However, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine also has some limitations, including its potential toxicity and lack of specificity. 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can be toxic to cells at high concentrations, and its lack of specificity can lead to off-target effects.

Zukünftige Richtungen

There are several future directions for the research on 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, including the development of more specific lysosomal inhibitors, the identification of biomarkers for 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine sensitivity, and the optimization of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine dosing regimens. The development of more specific lysosomal inhibitors can reduce the off-target effects of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine, leading to improved treatment outcomes. The identification of biomarkers for 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine sensitivity can help to predict which patients will respond to 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine treatment, leading to personalized medicine approaches. The optimization of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine dosing regimens can improve treatment outcomes and reduce toxicity.

Synthesemethoden

The synthesis of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with 3-chlorobenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine. The synthesis of 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine is a relatively straightforward process and can be performed on a large scale.

Wissenschaftliche Forschungsanwendungen

7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit autophagy, a cellular process that is essential for cancer cell survival. Inhibition of autophagy by 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine can sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. In autoimmune disorders, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, 7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine has been shown to inhibit the replication of viruses such as Zika virus and SARS-CoV-2.

Eigenschaften

IUPAC Name |

7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2/c1-12-9-18(22-17-11-15(20)5-6-16(12)17)21-8-7-13-3-2-4-14(19)10-13/h2-6,9-11H,7-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPAVUHLUBXBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)

![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)

![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5738418.png)

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)

![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)